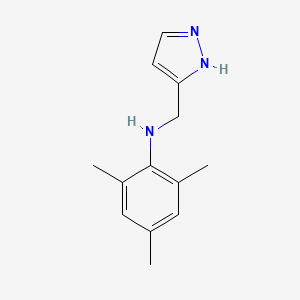![molecular formula C11H10N2O B7575525 N-[(4-cyanophenyl)methyl]prop-2-enamide](/img/structure/B7575525.png)
N-[(4-cyanophenyl)methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-cyanophenyl)methyl]prop-2-enamide, also known as CPMA, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. CPMA is a derivative of cinnamamide and is synthesized using a simple and efficient method.
作用机制
The exact mechanism of action of N-[(4-cyanophenyl)methyl]prop-2-enamide is not well understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the Akt signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that are involved in inflammation. Furthermore, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.
实验室实验的优点和局限性
N-[(4-cyanophenyl)methyl]prop-2-enamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound is also soluble in common organic solvents, making it easy to handle and manipulate. However, this compound has some limitations for laboratory experiments. It is not very water-soluble, which can limit its use in certain experiments. Furthermore, this compound has not been extensively studied in vivo, which limits its potential applications in animal studies.
未来方向
There are several future directions for the study of N-[(4-cyanophenyl)methyl]prop-2-enamide. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound. Secondly, more studies are needed to investigate the potential applications of this compound in the treatment of various diseases, such as cancer and inflammatory diseases. Thirdly, the development of new derivatives of this compound with improved properties is an area of active research. Finally, the use of this compound in combination with other drugs or therapies is an area that warrants further investigation.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields of scientific research. This compound is synthesized using a simple and efficient method and has been shown to have antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer properties. This compound has several advantages for laboratory experiments, but also has some limitations. Further research is needed to fully understand the potential applications of this compound and to develop new derivatives with improved properties.
合成方法
N-[(4-cyanophenyl)methyl]prop-2-enamide can be synthesized using a simple and efficient method. The synthesis involves the reaction between 4-cyanobenzyl bromide and propargylamine in the presence of copper(I) iodide as a catalyst. The reaction proceeds smoothly at room temperature, and the product is obtained in good yield. The structure of this compound is confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry.
科学研究应用
N-[(4-cyanophenyl)methyl]prop-2-enamide has potential applications in various fields of scientific research. It has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. This compound has also been found to have anti-inflammatory and analgesic effects, which makes it a potential candidate for the treatment of various inflammatory diseases. Furthermore, this compound has been shown to have anticancer properties, making it a potential candidate for the development of new anticancer drugs.
属性
IUPAC Name |
N-[(4-cyanophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-11(14)13-8-10-5-3-9(7-12)4-6-10/h2-6H,1,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRGWZCHRDEFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine](/img/structure/B7575445.png)
![3-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575451.png)
![3-[(1H-pyrazole-5-carbonylamino)methyl]benzoic acid](/img/structure/B7575469.png)

![3-[(Cyclopropylformamido)methyl]benzoic acid](/img/structure/B7575479.png)
![5-chloro-2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7575492.png)

![[2-bromo-4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7575505.png)

![3-[(4-Cyanophenyl)methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7575523.png)
![N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline](/img/structure/B7575537.png)

![N'-[1-(5-bromo-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7575550.png)
